N-[[6-(Oxolan-3-yloxymethyl)pyridin-2-yl]methyl]but-2-ynamide
Description
Properties
IUPAC Name |
N-[[6-(oxolan-3-yloxymethyl)pyridin-2-yl]methyl]but-2-ynamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-2-4-15(18)16-9-12-5-3-6-13(17-12)10-20-14-7-8-19-11-14/h3,5-6,14H,7-11H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMPWORVWVLKBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=NC(=CC=C1)COC2CCOC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[[6-(Oxolan-3-yloxymethyl)pyridin-2-yl]methyl]but-2-ynamide is a synthetic organic compound characterized by its unique structural features, including a pyridine ring substituted with an oxolan-3-yloxy group and a but-2-ynamide moiety. This compound is of interest in medicinal chemistry due to its potential biological activities and mechanisms of action.
| Property | Value |
|---|---|
| CAS Number | 2411297-69-1 |
| Molecular Formula | C14H18N2O3 |
| Molecular Weight | 262.3 g/mol |
| Purity | ≥95% |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Oxolan Group : Reaction of oxirane with a suitable alcohol under acidic or basic conditions.
- Substitution on the Pyridine Ring : The oxolan intermediate reacts with a pyridine derivative, such as 2-bromomethylpyridine, through nucleophilic substitution.
- Formation of the But-2-Ynamide Moiety : The final step involves reacting the pyridine derivative with acryloyl chloride in the presence of a base like triethylamine.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The exact pathways are context-dependent, but potential mechanisms include:
- Enzyme Inhibition : Binding to active sites of enzymes, thereby inhibiting their function.
- Receptor Modulation : Interacting with cellular receptors to alter signaling pathways.
Case Studies and Research Findings
- Anticancer Activity : In vitro studies have shown that derivatives similar to N-[6-(Oxolan-3-yloxymethyl)pyridin-2-yl]methylbut-2-ynamide exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study reported that compounds with similar structures inhibited cell proliferation in breast cancer cells by inducing apoptosis through caspase activation .
- Antimicrobial Properties : Research has indicated that related pyridine derivatives possess antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes .
- Neuroprotective Effects : Some studies suggest that compounds featuring the oxolan moiety may provide neuroprotective benefits, potentially through antioxidant mechanisms that reduce oxidative stress in neuronal cells .
Comparative Analysis with Similar Compounds
To understand the uniqueness and potential advantages of N-[6-(Oxolan-3-yloxymethyl)pyridin-2-yl]methylbut-2-ynamide, it is useful to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| N-[6-(Tetrahydrofuran-3-yloxy)methyl]pyridin-2-methylamide | Moderate anticancer effects | Tetrahydrofuran moiety may enhance solubility |
| N-[6-(Oxolan-2-yloxy)methyl]pyridin-2-methylamide | Lower antimicrobial activity | Different oxolane positioning affects reactivity |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of “N-[[6-(Oxolan-3-yloxymethyl)pyridin-2-yl]methyl]but-2-ynamide” can be contextualized by comparing it to analogs, particularly those sharing the but-2-ynamide backbone.
Structural Analog: N-{[3-(1H-Pyrazol-1-yl)pyridin-2-yl]methyl}but-2-ynamide (CAS 2411294-15-8)
This compound replaces the oxolan-3-yloxymethyl group with a 1H-pyrazol-1-yl substituent on the pyridine ring . Key differences include:
Broader Context: But-2-ynamide Derivatives
But-2-ynamide derivatives are notable for their terminal alkyne group, which enables click chemistry applications (e.g., Huisgen cycloaddition). However, the substituents on the pyridine ring critically modulate their reactivity and solubility:
- Synthetic Utility : Pyridine-based but-2-ynamides are often intermediates in drug discovery, with substituents tailored to target-specific enzymes or receptors.
Data Table: Comparative Analysis
Research Findings and Limitations
- Structural Insights : The oxolan substituent may confer greater metabolic stability compared to pyrazole analogs, as ethers are less prone to oxidative degradation .
- Gaps in Data : Direct pharmacological or physicochemical comparisons (e.g., solubility, logP) are absent in the provided evidence. Further experimental studies are required to validate these hypotheses.
Q & A
Basic: What synthetic methodologies are commonly employed for preparing N-[[6-(Oxolan-3-yloxymethyl)pyridin-2-yl]methyl]but-2-ynamide?
The synthesis typically involves multi-step reactions, leveraging functional group transformations on pyridine and oxolane (tetrahydrofuran) scaffolds. A plausible route includes:
- Step 1 : Substitution reactions to introduce the oxolane-3-yloxymethyl group onto the pyridine ring under alkaline conditions, as seen in analogous pyridine derivatives .
- Step 2 : Methylation of the pyridine nitrogen, followed by coupling with but-2-ynamide via amide bond formation. Catalysts like DCC (dicyclohexylcarbodiimide) or HATU (hexafluorophosphate azabenzotriazole tetramethyl uranium) may enhance yield .
- Critical Parameters : Solvent choice (e.g., dry dioxane or DMF), temperature control (reflux for substitution, room temperature for coupling), and purification via column chromatography .
Basic: How can researchers validate the structural integrity of this compound post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR to confirm the presence of the oxolane ring (δ ~3.5–4.5 ppm for ether-linked protons) and the but-2-ynamide moiety (distinct alkyne proton signals).
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (CHNO, exact mass calculated as 274.13 g/mol) .
- HPLC-PDA : Purity assessment (>95%) using reverse-phase chromatography with UV detection at 254 nm .
Basic: What structural features of this compound influence its reactivity in biological systems?
- Key Functional Groups :
- Pyridine Ring : Enables π-π stacking with aromatic residues in enzyme active sites.
- Oxolane-3-yloxymethyl Group : Enhances solubility and modulates steric hindrance.
- But-2-ynamide : The terminal alkyne may participate in click chemistry for bioconjugation or act as a hydrogen bond acceptor .
- Comparative Data : Analogous compounds with methyl or trifluoromethyl substituents on pyridine show varied binding affinities, suggesting substitution patterns critically impact activity .
Advanced: How can reaction conditions be optimized to improve yield during scale-up synthesis?
- Factors to Test :
- Catalysts : Screen palladium-based catalysts (e.g., Pd(OAc)) for coupling steps to reduce side reactions.
- Solvent Effects : Compare polar aprotic solvents (DMF vs. acetonitrile) to enhance nucleophilicity in substitution reactions .
- Temperature Gradients : Use microwave-assisted synthesis to accelerate steps requiring reflux, reducing decomposition risks .
- Case Study : A related pyridinamide synthesis achieved 85% yield by optimizing reaction time (2–4 hrs) and stoichiometry (1:1.2 ratio of pyridine to acylating agent) .
Advanced: What computational strategies predict biological targets for this compound?
- In Silico Methods :
- Molecular Docking : Use AutoDock Vina to model interactions with kinases or GPCRs, focusing on the pyridine and alkyne motifs as pharmacophores.
- QSAR Modeling : Train models on datasets of pyridine derivatives to correlate substituent electronegativity with activity (e.g., LogP vs. IC) .
- ADMET Prediction : SwissADME or pkCSM to estimate bioavailability, BBB permeability, and metabolic stability .
Advanced: How can structure-activity relationship (SAR) studies guide derivative design?
-
SAR Design Matrix :
Modification Site Example Derivatives Biological Impact Oxolane ring substitution Replace with cyclopentane Alters lipophilicity and binding kinetics Alkyne terminus Substitute with azide for click chemistry Enables targeted drug delivery Pyridine methylation 6-methyl vs. 4-methyl isomers Changes steric bulk and enzyme selectivity -
Validation : Test derivatives in enzyme inhibition assays (e.g., cytochrome P450) to quantify SAR trends .
Advanced: How should researchers address contradictory data in biological activity reports?
- Case Example : If one study reports anticancer activity (IC = 10 µM) while another shows no effect:
- Assay Variability : Replicate experiments using standardized cell lines (e.g., MCF-7 vs. HEK293) and controls.
- Solubility Check : Verify compound solubility in assay media; use DMSO stocks <0.1% to avoid artifacts.
- Metabolite Interference : Test for prodrug activation via LC-MS metabolite profiling .
Advanced: What alternative synthetic routes exist for this compound to bypass patent restrictions?
- Route 1 : Enzymatic catalysis using lipases or transaminases to achieve stereoselective amide bond formation .
- Route 2 : Flow chemistry for continuous synthesis of the pyridine-oxolane intermediate, reducing purification steps .
- Route 3 : Solid-phase synthesis using Wang resin to anchor the pyridine moiety, enabling high-throughput parallel synthesis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
